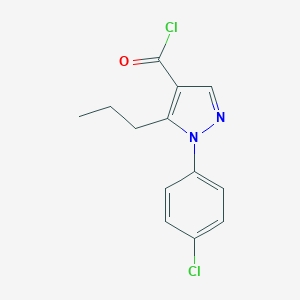

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYXUXZCBMWGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380576 | |

| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-18-5 | |

| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Pyrazole Acyl Chlorides in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrazole scaffolds are recognized as "privileged structures" due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] Their versatile structure allows for interaction with a wide range of biological targets, making them a cornerstone in the development of novel therapeutics, including anti-inflammatory, anticancer, and antiviral agents.[2][4][5]

The target of this guide, 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, represents a critical, highly reactive intermediate. Its value lies not as an end-product, but as a powerful molecular tool. The acyl chloride functional group is an excellent electrophile, primed for nucleophilic acyl substitution.[6][7] This reactivity enables chemists to rapidly generate extensive libraries of pyrazole-based amides and esters by introducing diverse amine or alcohol building blocks. This process is fundamental to Structure-Activity Relationship (SAR) studies, allowing for the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic profile.

This document provides a comprehensive, two-part synthetic strategy, grounded in established chemical principles. We will first detail the construction of the pyrazole core to yield the stable carboxylic acid precursor, followed by the robust conversion to the target acyl chloride. The causality behind each procedural choice is explained to provide not just a protocol, but a deeper understanding of the transformation.

Part I: Synthesis of the Carboxylic Acid Precursor

The foundational step is the synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4)[8]. The most reliable and widely adopted method for constructing such polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][9]

Overall Synthetic Workflow

The synthesis is a logical two-step process starting from the assembly of the pyrazole ring system, followed by the activation of the carboxylic acid.

Caption: Overall two-part synthetic pathway to the target acyl chloride.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid

This protocol first involves the base-catalyzed cyclization of a hydrazone precursor, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Step 1: Cyclization to Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(4-chlorophenylhydrazono)-3-oxohexanoate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

-

Reaction Initiation: Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide or DBU (0.1 eq), to the solution. The use of a base facilitates the deprotonation required for the intramolecular cyclization.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The cyclization is driven by the formation of the stable aromatic pyrazole ring.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Saponification to Carboxylic Acid

-

Hydrolysis: Dissolve the crude or purified ethyl ester from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v). Add an excess of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight to yield 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid as a stable solid.

| Reagent | MW ( g/mol ) | Role |

| Ethyl 2-(4-chlorophenylhydrazono)-3-oxohexanoate | 310.78 | Pyrazole Precursor |

| Sodium Hydroxide (NaOH) | 40.00 | Hydrolysis Reagent |

| Hydrochloric Acid (HCl) | 36.46 | Acidifying Agent |

| Ethanol (EtOH) | 46.07 | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |

Part II: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.[6][10][11]

Principle and Mechanism of Chlorination

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The key to this transformation is the conversion of the poor leaving group (-OH) into an excellent leaving group (-O-SO-Cl), which readily departs upon nucleophilic attack by the chloride ion.[7][12] The reaction is irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction medium, driving the equilibrium towards the product according to Le Châtelier's principle.[6][10]

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

Experimental Protocol: Chlorination with Thionyl Chloride

Crucial Safety Note: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Reaction Setup: Place the dry 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of thionyl chloride (SOCl₂, 5-10 eq). SOCl₂ can often be used as both the reagent and the solvent.[11] Alternatively, an inert solvent like dichloromethane (DCM) can be used, requiring a smaller excess of SOCl₂ (1.5-2.0 eq).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. Heat the mixture to a gentle reflux (for neat SOCl₂, ~76 °C) for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). This step is critical as any residual SOCl₂ will interfere with subsequent reactions.

-

Product Isolation: The resulting this compound is typically obtained as a solid or oil and is often used immediately in the next synthetic step without further purification. Its high reactivity makes it susceptible to hydrolysis upon exposure to atmospheric moisture.

| Reagent | MW ( g/mol ) | Eq. | Role |

| 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | 264.71 | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 5-10 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Cat. | Catalyst |

Characterization and Validation

-

Precursor (Carboxylic Acid): Successful synthesis is confirmed by FTIR spectroscopy (showing a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), ¹H NMR (presence of a carboxylic acid proton), and Mass Spectrometry (matching molecular ion peak).

-

Product (Acyl Chloride): Formation of the acyl chloride is validated by FTIR spectroscopy, which will show the disappearance of the broad O-H band and a shift of the carbonyl (C=O) absorption to a higher frequency (typically 1750-1800 cm⁻¹). Due to its reactivity, the product should be kept under anhydrous conditions and used promptly.

Conclusion

The synthesis of this compound is a straightforward yet powerful procedure for accessing a versatile intermediate in drug discovery. By following a robust two-part strategy—Knorr cyclocondensation to form the core carboxylic acid, followed by a reliable chlorination with thionyl chloride—researchers can efficiently produce this key building block. Understanding the mechanisms and experimental nuances detailed in this guide ensures a high-yielding, safe, and reproducible synthesis, paving the way for the exploration of novel pyrazole-based chemical entities.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

Journal of Chemical Health Risks. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

-

PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?.

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

-

JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.

-

Beilstein Journal of Organic Chemistry. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones.

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

-

ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

-

Oriental Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes.

-

Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid.

-

Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR.

-

Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents.

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

-

PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 8. scbt.com [scbt.com]

- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. atlas.org [atlas.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride. As a substituted pyrazole derivative containing a reactive acyl chloride moiety, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its fundamental properties, including structure, stability, solubility, and reactivity, is paramount for its effective handling, application, and the design of novel molecular entities. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for the accurate characterization of this and structurally related compounds.

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacology and agrochemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a 4-chlorophenyl group and a propyl substituent on the pyrazole ring, combined with a highly reactive carbonyl chloride at the 4-position, creates a molecule with significant potential for covalent modification of biological targets or as a precursor in the synthesis of more complex structures.[3][4] The inherent reactivity of the acyl chloride group, however, necessitates a thorough understanding of its stability and handling characteristics to ensure reproducible and safe experimental outcomes.[5] This guide aims to provide that critical understanding.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the foundation for predicting and interpreting its physicochemical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C13H12Cl2N2O | [6] |

| Molecular Weight | 299.16 g/mol | Calculated |

| CAS Number | Not explicitly found for this exact structure. Related structures exist. | N/A |

| Canonical SMILES | CCC1=NN(C=C1C(=O)Cl)C2=CC=C(C=C2)Cl | [6] |

| InChI Key | YLYXUXZCBMWGQV-UHFFFAOYSA-N | [6] |

Note: While a specific CAS number for this exact molecule was not found in the searched literature, numerous related pyrazole structures are registered, indicating its place within a well-established chemical class.[7][8][9]

Predicted and Observed Physicochemical Properties

The properties of a molecule dictate its behavior in both chemical and biological systems. For a reactive compound like an acyl chloride, these properties are a balance between the stable pyrazole core and the labile carbonyl chloride group.

Physical State and Appearance

Based on structurally similar compounds and the general properties of acyl chlorides, this compound is predicted to be a solid at room temperature.[1][6] Acyl chlorides can often appear as colorless to light yellow solids or liquids and may fume in the presence of moist air due to reaction with water vapor.[10]

Melting Point

The melting point of pyrazole itself is 70°C, a value elevated by intermolecular hydrogen bonding.[1][2] However, in the target molecule, the N-H is replaced by a chlorophenyl group, precluding this specific interaction. The melting point will therefore be governed by the molecular weight, symmetry, and intermolecular forces such as dipole-dipole interactions and van der Waals forces. A precise experimental determination is necessary for confirmation.

Boiling Point

Acyl chlorides typically have boiling points higher than alkanes of similar size due to their polarity but lower than corresponding alcohols because they cannot hydrogen bond with themselves.[10] Given the molecular weight of the title compound, a high boiling point is expected, though it is more likely to decompose at elevated temperatures before boiling under atmospheric pressure.

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and biological assays.

-

Aqueous Solubility : Acyl chlorides are generally not considered soluble in water because they react vigorously with it in a process called hydrolysis.[10] This reaction produces the corresponding carboxylic acid and hydrochloric acid, which would be observed as misty white fumes. Therefore, obtaining a simple aqueous solution is impossible.[10]

-

Organic Solvent Solubility : It is expected to be soluble in a range of aprotic organic solvents such as dichloromethane (DCM), chloroform (CHCl3), tetrahydrofuran (THF), and acetonitrile (MeCN). Solubility should be experimentally verified before use in any reaction.

Stability and Reactivity

The stability of an acyl chloride is inversely related to its reactivity. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.

-

Hydrolytic Stability : The most significant stability concern is hydrolysis. The presence of atmospheric moisture can lead to the degradation of the compound over time.[11] The rate of hydrolysis is dependent on the solvent, temperature, and steric hindrance around the carbonyl group.[12]

-

Thermal Stability : While many acyl chlorides can be distilled, they can decompose at high temperatures. The stability of the pyrazole ring itself is generally high, but the acyl chloride functional group is the weak point.[2]

-

Reactivity Profile : As a potent acylating agent, it will react readily with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to form carboxylic acids).[13] This high reactivity is the basis of its utility as a synthetic intermediate.[14]

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / Behavior | Rationale / Comments |

| Physical Form | Solid | Based on vendor data for the compound.[6] |

| Melting Point | > 70°C | Substitution on the pyrazole ring increases molecular weight and alters packing. |

| Boiling Point | High, likely with decomposition | High molecular weight and polarity; acyl chlorides can be thermally labile. |

| Aqueous Solubility | Reactive (hydrolyzes) | Acyl chlorides react with water to form carboxylic acids and HCl.[10] |

| Organic Solubility | Soluble in aprotic solvents | Expected solubility in solvents like DCM, THF, and acetonitrile. |

| Stability | Moisture-sensitive | Highly reactive acyl chloride group is prone to hydrolysis.[12] |

Experimental Protocols for Property Determination

To move from prediction to empirical data, standardized experimental protocols are essential. The following section outlines methodologies for determining key physicochemical properties, emphasizing the challenges posed by a reactive acyl chloride.

Protocol for Determining Hydrolytic Stability via HPLC

This protocol allows for the quantitative measurement of the compound's degradation rate in a given solvent system.

Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of the title compound.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in anhydrous acetonitrile.

-

Reaction Initiation: In a thermostated vial, add a specific volume of the reaction solvent (e.g., a mixture of acetonitrile and water). Allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Sample Injection: At time zero, inject a small aliquot of the stock solution into the reaction solvent with vigorous stirring.

-

Time-course Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a vial containing an excess of a derivatizing agent (e.g., a primary amine like benzylamine in anhydrous acetonitrile) to convert the remaining acyl chloride into a stable amide.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The HPLC method must be able to resolve the starting material (as its stable amide derivative) from the hydrolysis product (the carboxylic acid).

-

Data Analysis: Create a calibration curve using standards of the derivatized acyl chloride.[12] Plot the natural logarithm of the concentration of the remaining acyl chloride (ln[RCOCl]) versus time. The negative of the slope of the resulting linear plot is the rate constant, k.[12]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", penwidth=1.5];

} caption { label = "Workflow for Hydrolytic Stability Assay"; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Protocol for Solubility Determination

A qualitative and semi-quantitative approach to determining solubility in various organic solvents.

Objective: To assess the solubility of the title compound in common laboratory solvents.

Methodology:

-

Solvent Selection: Choose a range of anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile, DMF, DMSO).

-

Sample Preparation: To a series of small, dry glass vials, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Solvent Addition: Add the selected solvent to each vial in small, measured increments (e.g., 100 µL) at a constant temperature.

-

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution.

-

Classification: Record the solubility based on the amount of solvent required for complete dissolution (e.g., >10 mg/mL = Very Soluble; 1-10 mg/mL = Soluble; <1 mg/mL = Sparingly Soluble).

Causality and Considerations: The choice of anhydrous solvents is critical to prevent hydrolysis during the test.[11] The rate of dissolution can also provide insights; slow dissolution may indicate poor solvation or the need for gentle warming. However, heating should be done with caution to avoid thermal degradation.

Mechanistic Insights and Reactivity

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon.

dot graphdot { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335", penwidth=1.5];

} caption { label = "General Nucleophilic Acyl Substitution Mechanism"; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

This mechanism of nucleophilic acyl substitution is fundamental to its role as a synthetic intermediate. The stability of the leaving group (Cl-) and the electrophilicity of the carbonyl carbon make acyl chlorides more reactive than corresponding esters, amides, or carboxylic acids.[14] The electron-withdrawing nature of the pyrazole ring and the 4-chlorophenyl group likely enhances the electrophilicity of the carbonyl carbon, further increasing its reactivity.

Conclusion and Future Directions

This compound is a reactive and versatile chemical entity. Its physicochemical properties are dictated by a balance between a stable aromatic core and a highly reactive acyl chloride functional group. The primary challenges in its use are its sensitivity to moisture and its high reactivity, which demand careful handling and anhydrous conditions for successful application.

Future research should focus on the empirical determination of its key physicochemical parameters, such as melting point, and a quantitative assessment of its stability in various solvent systems relevant to drug discovery and synthesis. This foundational data will enable researchers to fully exploit the potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

-

Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. Available from: [Link]

-

The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

-

NZIC 2015 Assessment Schedule for Chemistry 3.5 AS 91391: DEMONSTRATE UNDERSTANDING OF THE PROPERTIES OF SELECTED ORGANIC COMPOUNDS. MACscience. Available from: [Link]

-

an introduction to acyl chlorides (acid chlorides). Chemguide. Available from: [Link]

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Available from: [Link]

-

What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available from: [Link]

-

CAS#:1274920-94-3 | 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole. Chemsrc. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

[A level chemistry] testing for an acyl chloride. Reddit. Available from: [Link]

-

Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. PubMed. Available from: [Link]

-

Derivatives of Carboxylic Acids. MSU chemistry. Available from: [Link]

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available from: [Link]

-

The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science (RSC Publishing). Available from: [Link]

-

1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. EPA. Available from: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS#:1274920-94-3 | 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole | Chemsrc [m.chemsrc.com]

- 8. usbio.net [usbio.net]

- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 14. Khan Academy [khanacademy.org]

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride CAS number and identifiers

An In-depth Technical Guide to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, and this particular derivative, functionalized with a reactive carbonyl chloride, serves as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and scientists in the field.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrazole derivative. The presence of a 4-chlorophenyl group at the N1 position, a propyl group at C5, and a reactive carbonyl chloride at C4 makes it a valuable and specific synthon.

Identifiers and Descriptors

| Identifier | Value | Source |

| Compound Name | This compound | - |

| MDL Number | MFCD00173855 | [1] |

| Molecular Formula | C₁₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 299.16 g/mol | Calculated |

| InChI | 1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | [1] |

| InChI Key | YLYXUXZCBMWGQV-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=N/N(C2=CC=C(Cl)C=C2)C(C=C1)=C(Cl)=O | [1] |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | [1] |

| Purity | Typically supplied for early discovery research; purity should be confirmed by the user. | [1] |

| Solubility | Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Insoluble in water. | Inferred from structure |

| Reactivity | The carbonyl chloride group is highly reactive towards nucleophiles and is sensitive to moisture. |

Synthesis and Reactivity

The synthesis of this compound typically starts from more fundamental precursors, culminating in the formation of the pyrazole core, followed by functionalization at the 4-position.

General Synthesis Pathway

A plausible synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a classic method for pyrazole synthesis. The resulting pyrazole-4-carboxylic acid can then be converted to the target acid chloride.

Caption: Generalized synthetic workflow for the target compound.

-

Pyrazole Ring Formation : The synthesis begins with the cyclocondensation reaction between a β-ketoester, such as ethyl 2-propyl-3-oxobutanoate, and 4-chlorophenylhydrazine. This reaction establishes the core pyrazole ring system.

-

Ester Hydrolysis : The resulting ethyl ester is saponified, typically using a base like sodium hydroxide in an aqueous alcohol solution, to yield the corresponding carboxylic acid.

-

Acid Chloride Formation : The carboxylic acid is then converted to the highly reactive acid chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous aprotic solvent.

Reactivity Profile

The primary site of reactivity is the carbonyl chloride functional group. This group is an excellent electrophile and will readily react with a wide range of nucleophiles, including:

-

Amines : To form amides.

-

Alcohols : To form esters.

-

Water : To hydrolyze back to the carboxylic acid. This highlights the moisture-sensitive nature of the compound.

-

Carbanions/Organometallics : To form ketones.

This reactivity makes it an ideal precursor for introducing the 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxamide moiety into target molecules.

Applications in Research and Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3] This specific compound serves as a key intermediate for creating libraries of novel compounds for drug screening.

Role as a Chemical Intermediate

The compound is primarily used to synthesize more complex molecules, particularly amides, which are prevalent in pharmaceuticals. The pyrazole core can act as a bioisostere for other aromatic systems, while the substituents at the 1, 4, and 5 positions can be tailored to optimize binding to biological targets. Recent studies have highlighted pyrazole derivatives as promising leads for treating conditions like acute liver injury by targeting specific enzymes such as HDAC6.[4]

Caption: Application as an intermediate in amide synthesis.

Therapeutic Potential of Pyrazole Derivatives

-

Antitumor Agents : Numerous studies have demonstrated the potent antitumor activity of 1-(4-chlorophenyl)pyrazole derivatives.[3][5] These compounds can be synthesized from intermediates like the topic compound and have shown significant growth inhibition against various cancer cell lines.[3][5]

-

Kinase Inhibition : The pyrazole scaffold is present in many approved kinase inhibitors. Derivatives synthesized from this acid chloride could be screened for activity against kinases like AKT2/PKBβ, which are implicated in diseases such as glioma.[6]

-

Anti-inflammatory and Analgesic : Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with celecoxib being a prominent example. New derivatives can be explored for similar properties.[2]

Experimental Protocols and Safety

Working with acyl chlorides requires stringent safety precautions due to their reactivity, particularly with water and other nucleophiles.

Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with the primary amine and anhydrous DCM.

-

Cooling : The solution is cooled to 0 °C in an ice bath.

-

Base Addition : Triethylamine is added to the stirred solution.

-

Reagent Addition : A solution of this compound in anhydrous DCM is added dropwise via the dropping funnel over 15-20 minutes. The reaction is maintained under an inert atmosphere.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Workup : The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation : The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Safety and Handling

This compound is expected to be corrosive and a lachrymator. Handle in accordance with good industrial hygiene and safety practices.[7]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All operations should be performed inside a certified chemical fume hood.

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a cool, dry place.

-

Incompatibilities : Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines (except under controlled reaction conditions).

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity, centered on the carbonyl chloride group, allows for the straightforward synthesis of diverse libraries of pyrazole-based compounds. The established pharmacological importance of the pyrazole scaffold ensures that this reagent will continue to be a valuable tool for medicinal chemists aiming to develop novel therapeutics for a range of diseases. Proper handling and storage are critical to maintaining its reactivity and ensuring laboratory safety.

References

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

An In-depth Technical Guide to the Reactivity and Stability of the Pyrazole-4-Carbonyl Chloride Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-4-Carbonyl Chloride Scaffold

The pyrazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery, present in a multitude of FDA-approved drugs for treating a wide array of diseases, from cancer to inflammation.[1][2][3] Its unique electronic properties and metabolic stability make it a privileged scaffold in modern drug design.[2] When functionalized at the C-4 position with a carbonyl chloride, the resulting moiety, pyrazole-4-carbonyl chloride, becomes a highly versatile and reactive intermediate. This guide provides a comprehensive analysis of the synthesis, reactivity, stability, and handling of this crucial building block, offering field-proven insights for its effective utilization in complex molecular synthesis.

The significance of this moiety is underscored by its presence in the synthetic pathways of numerous high-value agrochemicals and pharmaceuticals.[4][5] Notably, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has become a prominent feature in a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[4][6] Understanding the nuanced reactivity and stability of the pyrazole-4-carbonyl chloride core is therefore paramount for chemists aiming to leverage its synthetic potential.

Molecular Structure and Electronic Landscape

The reactivity of pyrazole-4-carbonyl chloride is fundamentally governed by the interplay of electronic effects between the aromatic pyrazole ring and the acyl chloride group.

-

The Pyrazole Ring: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is electron-rich. However, the combined electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the carbon atoms, particularly C3 and C5, making the C4 position susceptible to electrophilic attack.[7][8]

-

The Carbonyl Chloride Group: The acyl chloride is a powerful electrophilic functional group. The chlorine atom and the carbonyl oxygen atom are highly electronegative, strongly polarizing the carbon-oxygen and carbon-chlorine bonds. This creates a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Synergistic Effect: The pyrazole ring, particularly when substituted with electron-withdrawing groups (e.g., difluoromethyl), further enhances the electrophilicity of the carbonyl carbon.[4] This heightened reactivity makes pyrazole-4-carbonyl chlorides excellent acylating agents, capable of reacting with a wide range of nucleophiles under mild conditions.[9]

Substituents on the pyrazole ring can fine-tune this reactivity. Electron-withdrawing groups increase the leaving group ability of the pyrazole in N-acyl pyrazole systems and enhance the electrophilicity of an attached carbonyl carbon.[10] Conversely, electron-donating groups can temper this reactivity.

Synthesis of Pyrazole-4-Carbonyl Chlorides

The most direct and common method for synthesizing pyrazole-4-carbonyl chlorides is through the activation of the corresponding pyrazole-4-carboxylic acid.

Key Synthetic Transformation: Carboxylic Acid to Acyl Chloride

This conversion is typically achieved using standard chlorinating agents. The choice of reagent depends on factors such as cost, scale, and the sensitivity of other functional groups in the molecule.

-

Thionyl Chloride (SOCl₂): A widely used, cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. It is often used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, accelerating the reaction.[4][6] Rigorous moisture control is essential as thionyl chloride is highly sensitive to hydrolysis.[9]

-

Oxalyl Chloride ((COCl)₂): A milder and often more efficient alternative to thionyl chloride. Its byproducts (CO, CO₂, and HCl) are also gaseous. It is typically used in aprotic solvents like dichloromethane (DCM) or toluene.[9]

Below is a general workflow for this critical synthetic step.

Caption: General workflow for synthesizing pyrazole-4-carbonyl chloride.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol is representative of the synthesis from the corresponding carboxylic acid using thionyl chloride.[4][6]

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.) under an inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Charging Flask: To the flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous toluene (5-10 volumes).

-

Reagent Addition: Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (or ~70°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

-

Isolation: The resulting crude pyrazole-4-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification due to its reactivity.

Reactivity Profile: A Versatile Acylating Agent

The primary utility of pyrazole-4-carbonyl chloride lies in its function as a potent acylating agent, primarily through nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

The highly electrophilic carbonyl carbon is readily attacked by a variety of nucleophiles. This reaction is the cornerstone of its application in building more complex molecules.[9]

-

Reaction with Amines (Amide Formation): This is arguably the most important reaction in drug discovery, forming a stable amide bond. The reaction is typically rapid and high-yielding, often run at low temperatures (e.g., 0°C) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl byproduct.[6][11]

-

Reaction with Alcohols (Ester Formation): Reaction with alcohols yields the corresponding esters. This reaction may require slightly more forcing conditions or the use of a base like pyridine, which can also act as a nucleophilic catalyst.

-

Reaction with Thiols (Thioester Formation): Thiols react similarly to alcohols to produce thioesters.[9]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. quora.com [quora.com]

- 9. Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509) | 141573-96-8 [evitachem.com]

- 10. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Introduction

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents known for anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The specific substitution pattern of this molecule—a 4-chlorophenyl group at the N1 position, a propyl group at C5, and a carboxylic acid at C4—makes it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the primary synthetic route, detailing the core starting materials, reaction mechanisms, and a field-proven experimental protocol.

Retrosynthetic Analysis and Core Strategy

The most direct and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis , a robust condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5][6][7] Our retrosynthetic analysis of the target molecule logically disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, identifying two key synthons: a (4-chlorophenyl)hydrazine moiety and a 5-carbon dicarbonyl unit bearing the propyl and carboxyl functionalities.

This leads to the identification of two primary starting materials:

-

(4-Chlorophenyl)hydrazine: This provides the N1-substituted nitrogen and the aromatic chlorophenyl group. It is a commercially available reagent.

-

A β-Ketoester derivative: This versatile precursor supplies the carbon backbone for the pyrazole ring. A specifically functionalized ketoester is required to yield the desired C4-carboxy and C5-propyl substitution pattern. The ideal starting material for this purpose is ethyl 2-(ethoxymethylene)-3-oxohexanoate .

The overall synthesis is a two-step process:

-

Condensation & Cyclization: Reaction of (4-chlorophenyl)hydrazine with ethyl 2-(ethoxymethylene)-3-oxohexanoate to form the intermediate ethyl ester.

-

Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Visualization of the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Core Starting Materials

Successful synthesis hinges on the quality and appropriate selection of the starting materials.

| Starting Material | Structure | M.W. | CAS No. | Key Role & Considerations |

| (4-Chlorophenyl)hydrazine | Cl-C₆H₄-NHNH₂ | 142.58 | 100-34-5 (HCl salt) | Provides the N1-aryl substituent. Often used as the hydrochloride salt, requiring neutralization in situ or prior to reaction. Purity is critical to avoid side reactions. |

| Ethyl 2-(ethoxymethylene)-3-oxohexanoate | CH₃CH₂CH₂C(O)C(=CHOCH₂CH₃)C(O)OCH₂CH₃ | 214.26 | 50648-73-2 | A key 1,3-dicarbonyl equivalent. The ethoxymethylene group acts as a masked formyl group, directing the cyclization to yield the desired 4-carboxylate pyrazole.[8] |

Rationale for Starting Material Selection:

-

(4-Chlorophenyl)hydrazine: The choice of a substituted hydrazine is fundamental to the Knorr synthesis for producing N-aryl pyrazoles.[5] The 4-chloro substituent is a common feature in many biologically active molecules.

-

Ethyl 2-(ethoxymethylene)-3-oxohexanoate: A standard 1,3-ketoester like ethyl 3-oxohexanoate would react with hydrazine to form a pyrazolone, not the desired 4-carboxylate isomer.[3][9] The ethoxymethylene group is an excellent leaving group upon nucleophilic attack by the hydrazine, ensuring the correct regiochemistry and facilitating the formation of the C4-C5 double bond in the pyrazole ring. This precursor is synthesized from the reaction of ethyl 3-oxohexanoate with triethyl orthoformate and acetic anhydride.[8][10]

Part 2: Reaction Mechanism and Scientific Rationale

The core of this synthesis is the Knorr-type condensation-cyclization. The reaction is typically catalyzed by a weak acid, such as acetic acid.[11]

The mechanism proceeds through several key stages:

-

Initial Condensation: The more nucleophilic nitrogen of the (4-chlorophenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group.

-

Elimination: A molecule of ethanol is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting heterocyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

Caption: Simplified mechanism of the Knorr-type pyrazole synthesis.

The subsequent saponification is a standard base-catalyzed hydrolysis of the ethyl ester to a carboxylate salt, followed by acidic workup to yield the final carboxylic acid.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical literature.[3][7][9] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.9 mmol) and sodium acetate (9.2 g, 112 mmol) to absolute ethanol (100 mL). Stir the mixture for 15-20 minutes at room temperature to generate the free hydrazine base.

-

Addition of β-Ketoester: To the stirred suspension, add ethyl 2-(ethoxymethylene)-3-oxohexanoate (12.0 g, 55.9 mmol) dropwise over 10 minutes.

-

Reaction: Add glacial acetic acid (1 mL) as a catalyst. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure. Pour the concentrated mixture into ice-cold water (200 mL) with vigorous stirring.

-

Purification: The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

-

Hydrolysis: In a 250 mL round-bottom flask, dissolve the crude ethyl ester from Step 1 (e.g., 10.0 g, 32.6 mmol) in a mixture of ethanol (80 mL) and a 10% aqueous solution of sodium hydroxide (40 mL).

-

Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A white or off-white precipitate will form.

-

Isolation and Purification: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove inorganic salts. Dry the purified product in a vacuum oven at 50-60°C. The final product should be a stable solid.[12]

Conclusion

The synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is reliably achieved through a two-step sequence commencing with the Knorr pyrazole synthesis. The judicious selection of starting materials, specifically (4-chlorophenyl)hydrazine and a suitably functionalized β-dicarbonyl equivalent like ethyl 2-(ethoxymethylene)-3-oxohexanoate, is paramount for achieving the desired substitution pattern with high regioselectivity. This guide provides the foundational knowledge, mechanistic understanding, and a practical protocol for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Al-Awadi, F., & Al-Zaydi, K. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(11), 2953. Available at: [Link]

-

Banu, B., & G-Manickam, G. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4233. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Gaikwad, S. S., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 3(4), 1303-1307. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Available at: [Link]

-

ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

Chegg.com. (2018). Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

Sources

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. name-reaction.com [name-reaction.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. scbt.com [scbt.com]

Chlorophenyl-Substituted Pyrazoles: A Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities. The introduction of a chlorophenyl substituent to this heterocyclic core has been a consistently successful strategy for modulating and enhancing biological effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of chlorophenyl-substituted pyrazoles. We will dissect their significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, grounding the discussion in mechanistic insights and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental frameworks to facilitate further investigation into this promising class of compounds.

Introduction: The Pyrazole Scaffold and the Influence of Chlorophenyl Substitution

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make them ideal pharmacophores for interacting with a wide array of biological targets.[1][2] The incorporation of a chlorophenyl group is a key chemical modification. The chlorine atom, being an electron-withdrawing group, alters the electronic properties of the molecule, enhancing its polarity and reactivity.[3] This modification can improve membrane permeability, increase binding affinity to target proteins, and influence the overall pharmacokinetic profile of the compound, often leading to enhanced biological activity.[3][4]

Synthetic Pathways to Chlorophenyl-Substituted Pyrazoles

The construction of the pyrazole ring is a well-established area of organic synthesis. A predominant method involves the cyclocondensation of a β-diketone or its equivalent with a hydrazine derivative. For chlorophenyl-substituted pyrazoles, this often involves 4-chlorophenylhydrazine or the use of a chlorobenzaldehyde to first synthesize a chalcone precursor.

A common and efficient approach is the three-component reaction involving an aldehyde (e.g., 4-chlorobenzaldehyde), a β-keto compound, and a hydrazine, often catalyzed by an eco-friendly catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).[5]

Workflow for Synthesis and Initial Biological Screening

The general process from synthesis to initial biological evaluation is a critical workflow in drug discovery.

Caption: General workflow from synthesis to lead identification.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented biological activity of chlorophenyl-substituted pyrazoles is their potent anticancer effect. These compounds engage multiple cellular pathways to inhibit tumor growth, induce cell death, and overcome drug resistance.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these pyrazoles exert their anticancer effects is by triggering apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.

-

Mechanism: Many derivatives induce apoptosis through the generation of Reactive Oxygen Species (ROS).[6][7] Elevated ROS levels cause oxidative stress, leading to DNA damage and the activation of intrinsic apoptotic pathways.[6] This often involves the activation of key executioner proteins like caspase-3.[7][8] Furthermore, these compounds can arrest the cell cycle at various phases, such as G1 or G2/M, effectively halting cell division.[6][9]

-

Key Molecular Targets:

-

Bcl-2 Family Proteins: Some pyrazoles act as inhibitors of the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, they allow pro-apoptotic proteins like Bax to initiate the apoptotic cascade.[10]

-

p53: The tumor suppressor protein p53 can be activated in response to cellular stress induced by these compounds, further promoting apoptosis.[10]

-

Caption: Apoptosis induction pathway by chlorophenyl-pyrazoles.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as potent kinase inhibitors.[11][12]

-

Mechanism: These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This disrupts signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[11][13]

-

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Several chlorophenyl-pyrazole derivatives show strong binding interactions at the ATP-binding site of EGFR, a key driver in many cancers.

-

AKT2/PKBβ: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2, a critical node in the PI3K/AKT signaling pathway that promotes cell survival and growth in cancers like glioma.[5]

-

Glycogen Synthase Kinase 3β (GSK3β): Pyrazolone derivatives have been developed as highly potent and efficient inhibitors of GSK3β.[14]

-

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, making tubulin a validated target for anticancer drugs. A novel pyrazole derivative, PTA-1, has been shown to disrupt microtubule organization.[8]

-

Mechanism: By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

Summary of Anticancer Activity

The table below summarizes the cytotoxic effects of representative chlorophenyl-substituted pyrazoles against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Pyrano[2,3-c]pyrazole (4j) | Glioblastoma (Primary) | Low micromolar | AKT2/PKBβ Inhibition | [5] |

| Chalcone-Pyrazole Derivative | HeLa (Cervical) | <5% viability | EGFR Inhibition, Antioxidant | |

| SC-560 | A549 (Lung) | Potent | ROS-dependent G1 Arrest | [6] |

| Dihydro-1H-pyrazole | MCF-7 (Breast) | 0.97 µM | Not specified | [1] |

| Pyrazolone Derivative (5a) | HepG2 (Liver) | 6 µg/mL | ROS Generation | |

| PTA-1 | MDA-MB-231 (Breast) | Low micromolar | Tubulin Polymerization Inhibition |

Anti-inflammatory Activity

Chronic inflammation is linked to the development of numerous diseases, including cancer. The anti-inflammatory properties of pyrazoles are well-known, with the blockbuster drug Celecoxib being a prime example. Chlorophenyl-substituted derivatives also exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][15]

-

Mechanism: These compounds selectively inhibit the COX-2 enzyme over the COX-1 isoform.[16][17] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these pyrazoles reduce the inflammatory response with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[17] The presence of a sulfonamide moiety, as seen in Celecoxib, is often a key feature for selective COX-2 inhibition.[15]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Chlorophenyl-substituted pyrazoles have demonstrated promising activity against a range of bacteria and fungi.[3][18][19]

-

Mechanism: The exact mechanisms are varied, but the lipophilicity conferred by the chlorophenyl group is believed to enhance the compounds' ability to penetrate microbial cell membranes.[3] Once inside, they can interfere with essential cellular processes.

-

Observed Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Aspergillus niger and Candida albicans.[3][19] Some compounds have also exhibited activity against Mycobacterium tuberculosis.[18]

Neuroprotective Potential

Neurodegenerative diseases and spinal cord injuries are characterized by neuroinflammation and oxidative stress. Certain pyrazole derivatives have shown potential as neuroprotective agents.[20][21]

-

Mechanism: The neuroprotective effects are often linked to dual anti-inflammatory and antioxidant properties. For example, some compounds can act as antagonists of the LPA2 receptor, which is involved in neuroinflammation.[20] They can suppress the release of pro-inflammatory cytokines and reduce ROS levels, thereby protecting neurons from damage.[20][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their specific chemical structure. SAR studies provide crucial insights for designing more potent and selective molecules.

-

Position of Chlorine: The para (4-position) substitution on the phenyl ring is frequently found in the most active compounds across different biological activities, including anticancer and cannabinoid receptor antagonism.[4][23]

-

Substituents on the Pyrazole Ring:

-

A carboxamido group at the 3-position is critical for cannabinoid CB1 receptor antagonism.[4]

-

For COX-2 inhibition, a sulfonamide group attached to a phenyl ring at the N1 position of the pyrazole is a key determinant of selectivity and potency.[15]

-

The presence of bulky, hydrophobic groups can enhance anti-inflammatory activity.[15]

-

-

Other Substituents: The addition of moieties like piperidin-4-one can increase lipophilicity, leading to better cell membrane permeability and enhanced anticancer activity.[3]

Caption: Key structure-activity relationship points on the pyrazole scaffold.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 8.1: General Synthesis of Pyrano[2,3-c]pyrazoles[5]

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add DABCO (15 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Characterization: Dry the purified product and characterize its structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 8.2: In Vitro Cytotoxicity (MTT Assay)[9]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chlorophenyl-pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 8.3: Apoptosis Detection (Annexin V-FITC Assay)[7][8]

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

Chlorophenyl-substituted pyrazoles represent a highly versatile and potent class of biologically active compounds. Their demonstrated efficacy against cancer through multiple mechanisms—including apoptosis induction, kinase inhibition, and disruption of the cytoskeleton—marks them as prime candidates for further oncology drug development. Their activities as anti-inflammatory, antimicrobial, and neuroprotective agents further broaden their therapeutic potential.

Future research should focus on optimizing the lead compounds identified to date to improve their selectivity and pharmacokinetic profiles. The exploration of novel substitutions on both the pyrazole and chlorophenyl rings, guided by computational docking and SAR studies, will be crucial. Furthermore, in vivo studies in relevant animal models are necessary to validate the promising in vitro results and pave the way for potential clinical translation. The continued investigation of this chemical scaffold is a promising avenue for discovering next-generation therapeutics to address significant unmet medical needs.

References

-

Haque, M. R., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. [Link]

-

Patel, J., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. [Link]

-

Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(1), 1-10. [Link]

-

Kim, J. Y., et al. (2012). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Cancer Biotherapy & Radiopharmaceuticals, 27(10), 735-743. [Link]

-

Nkuna, R., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10850–10858. [Link]

-

Azimi, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Cancer Management, 13(10), e104445. [Link]

-

Haque, M. R., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Al-Mfargi, T. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. [Link]

-